3-cyano-N,N-diethylbicyclo[1.1.1]pentane-1-carboxamide
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Overview
Description
3-cyano-N,N-diethylbicyclo[111]pentane-1-carboxamide is a chemical compound with the molecular formula C11H16N2O It is a bicyclic compound featuring a cyano group and a carboxamide group attached to a bicyclo[111]pentane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N,N-diethylbicyclo[1.1.1]pentane-1-carboxamide typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with diethylamine and cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N,N-diethylbicyclo[1.1.1]pentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carboxamides or other derivatives.
Scientific Research Applications
3-cyano-N,N-diethylbicyclo[1.1.1]pentane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-cyano-N,N-diethylbicyclo[1.1.1]pentane-1-carboxamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of certain enzymes or alter protein function, leading to various biological effects. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1-carboxamide: Lacks the cyano group, making it less reactive in certain chemical reactions.
3-cyano-N,N-dimethylbicyclo[1.1.1]pentane-1-carboxamide: Similar structure but with different alkyl groups, which can affect its reactivity and biological activity.
Bicyclo[1.1.1]pentane-1-carbonitrile: Lacks the carboxamide group, affecting its solubility and reactivity.
Uniqueness
3-cyano-N,N-diethylbicyclo[1.1.1]pentane-1-carboxamide is unique due to the presence of both a cyano group and a carboxamide group on a bicyclic scaffold. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-cyano-N,N-diethylbicyclo[1.1.1]pentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-13(4-2)9(14)11-5-10(6-11,7-11)8-12/h3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZOTIWUDZUZCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C12CC(C1)(C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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